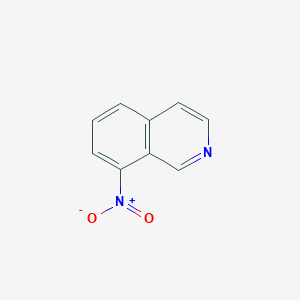

8-Nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXMGKFFQJTYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322020 | |

| Record name | 8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-12-3 | |

| Record name | 7473-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-Nitroisoquinoline: Strategic Synthesis and Chemical Properties

Topic: 8-Nitroisoquinoline Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Nitroisoquinoline (CAS 7473-12-3) represents a critical, albeit often transient, intermediate in the synthesis of 8-substituted isoquinoline derivatives. While the isoquinoline scaffold is ubiquitous in medicinal chemistry—forming the backbone of numerous alkaloids and therapeutic agents (e.g., PARP inhibitors, antitumor agents)—the introduction of substituents at the C8 position is synthetically challenging due to the electronic bias of the ring system.

This guide moves beyond basic cataloging to address the primary hurdle in working with this moiety: regioselectivity . Direct nitration of isoquinoline favors the C5 position (approx. 9:1 ratio), making the isolation of pure 8-nitroisoquinoline inefficient. Consequently, this document details the "blocking group strategy" using 5-bromoisoquinoline, a robust protocol that leverages steric and electronic directing effects to access the C8 position with high fidelity.

Chemical Profile & Physical Properties[1][2][3][4][5]

The following data summarizes the core physicochemical attributes of 8-nitroisoquinoline and its stable precursors.

| Property | Data | Notes |

| IUPAC Name | 8-Nitroisoquinoline | |

| CAS Number | 7473-12-3 | |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| SMILES | C1=CC2=C(C=NC=C2)C(=C1)[O-] | |

| Appearance | Pale yellow needles/powder | |

| Melting Point | 87–89 °C (Free base) | Note: Salts (e.g., HCl) melt significantly higher (~175 °C).[1] |

| Solubility | Soluble in DMSO, DCM, MeOH | Poor solubility in water. |

| pKa | ~3.5 (Conjugate acid) | The nitro group significantly decreases basicity of the pyridine nitrogen compared to isoquinoline (pKa 5.4). |

Synthesis Strategies: The Regioselectivity Challenge

The synthesis of 8-nitroisoquinoline illustrates a classic problem in heterocyclic chemistry: controlling electrophilic aromatic substitution on a deactivated bicyclic system.

Pathway Analysis

-

Direct Nitration (The "Classic" Route): Nitration of isoquinoline with mixed acids (

) yields a mixture of 5-nitroisoquinoline (major, ~90%) and 8-nitroisoquinoline (minor, ~10%). Separation requires tedious fractional crystallization or chromatography. -

The "Blocked" Route (Recommended): Utilizing bromine at the C5 position blocks the most reactive site. Subsequent nitration is directed to the C8 position (ortho to the bridgehead, para to the bromine? No, actually governed by the

-position availability on the benzenoid ring). The bromine can then be removed or utilized for further functionalization.

Synthesis Workflow Diagram

The following diagram outlines the logic flow for the selective synthesis of 8-substituted isoquinolines.

Figure 1: Comparison of direct nitration versus the 5-bromo blocking strategy for accessing 8-substituted isoquinolines.

Detailed Experimental Protocols

These protocols focus on the Selective Route , as it is the industry standard for generating high-purity 8-substituted derivatives.

Step 1: Synthesis of 5-Bromoisoquinoline

Mechanism: Electrophilic aromatic substitution. The pyridine ring is deactivated by protonation in strong acid, directing the electrophile (

-

Reagents: Isoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), conc.

. -

Procedure:

-

Dissolve isoquinoline in concentrated

at 0 °C. -

Add NBS portion-wise to maintain temperature < 5 °C.

-

Stir at room temperature for 2-4 hours.

-

Pour onto ice/water and neutralize with

. -

Extract with DCM, dry over

, and concentrate.

-

-

Yield: Typically 80-90%.

Step 2: Nitration to 5-Bromo-8-nitroisoquinoline

Mechanism: The bromine at C5 blocks that position. The nitro group enters at C8, the only other available

-

Reagents: 5-Bromoisoquinoline,

, conc.[2] -

Procedure:

-

Dissolve 5-bromoisoquinoline in conc.

at -10 °C. -

Add

slowly. -

Allow to warm to room temperature (reaction is exothermic; control is vital).

-

Quench on ice. The product often precipitates as a yellow solid.

-

Recrystallize from ethanol or purify via silica column (DCM/MeOH).

-

-

Key Data (5-Bromo-8-nitroisoquinoline):

-

Melting Point: 139–141 °C.

-

1H NMR (500 MHz, DMSO-d6):

9.78 (s, 1H, H1), 8.84 (d, 1H, H3), 8.35 (d, 1H, H7), 8.33 (d, 1H, H6), 8.12 (d, 1H, H4). Note the significant downfield shift of H1 and H7 due to the nitro group.

-

Step 3: Reduction to 8-Aminoisoquinoline

For many applications, the nitro group is a precursor to the amine.

-

Reagents: 10% Pd/C,

(balloon or Parr shaker), Methanol/EtOAc, Triethylamine (to scavenge HBr). -

Protocol: Hydrogenation at room temperature will simultaneously reduce the nitro group to an amine and debrominate the C5 position (hydrogenolysis), yielding 8-aminoisoquinoline directly.

Reactivity & Applications

Nucleophilic Substitution

The nitro group at C8 activates the isoquinoline ring towards nucleophilic attack, particularly at the C1 position. However, unlike 1-nitroisoquinoline, the 8-nitro group is not easily displaced by nucleophiles itself; rather, it serves as an electronic modifier for the ring.

Medicinal Chemistry Utility

8-Nitroisoquinoline is primarily a "gateway" scaffold.

-

PARP Inhibitors: Many Poly (ADP-ribose) polymerase inhibitors utilize the isoquinoline carboxamide core. The 8-position is often substituted to modulate solubility and binding affinity.

-

Metal Ligands: Reduction to 8-aminoisoquinoline creates a bidentate ligand (N,N-donor) similar to 8-hydroxyquinoline (N,O-donor) but with different hard/soft acid-base properties, useful in designing metallodrugs (e.g., Ruthenium anticancer complexes).

Spectroscopic Identification (1H NMR)

For 8-Nitroisoquinoline (Free Base):

-

H1 (Singlet): ~9.5–10.0 ppm. The most deshielded proton due to the adjacent ring nitrogen and the electron-withdrawing nature of the nitro group on the fused ring.

-

H7 (Doublet): ~8.0–8.5 ppm.[3] Ortho to the nitro group, significantly deshielded.

-

H5 (Doublet): ~8.0 ppm. Para to the nitro group.

Safety & Handling

-

Hazards: Nitroisoquinolines are potential mutagens. Handle with extreme care in a fume hood.

-

Explosion Risk: Nitration reactions involve strong oxidizers and organic material. Always conduct these reactions behind a blast shield and ensure strict temperature control during the addition of nitrating agents.

-

Storage: Store in a cool, dry place, protected from light. Nitro compounds can darken upon prolonged exposure to light.

References

-

Organic Syntheses , "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline". Org.[3][2][4] Synth.2003 , 80, 219.

-

PubChem , "8-Nitroisoquinoline Compound Summary". National Library of Medicine.

- Journal of Organic Chemistry, "Regioselective nitration of isoquinoline derivatives". J. Org. Chem. (Cited in context of regioselectivity discussions in heterocyclic chemistry).

-

Molecules , "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines". Molecules2018 , 23(3), 550.

-

BenchChem , "7-Bromo-5-nitroisoquinoline and related synthesis pathways".

Sources

- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance and Synthetic Challenge of 8-Nitroisoquinoline

An In-depth Technical Guide to the Synthesis of 8-Nitroisoquinoline from Isoquinoline

8-Nitroisoquinoline is a valuable chemical intermediate, serving as a precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials.[1] The isoquinoline scaffold itself is a core component of numerous alkaloids and biologically active compounds.[2] The introduction of a nitro group at the C8 position provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then participate in a wide array of coupling reactions.

However, the synthesis of 8-nitroisoquinoline is not a trivial undertaking. It is a classic case study in the complexities of electrophilic aromatic substitution on heteroaromatic systems. The presence of the nitrogen atom in the isoquinoline ring system significantly influences its reactivity. Unlike simple carbocyclic aromatic compounds, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene ring is more electron-rich and is the preferred site for substitution. The core challenge lies not in achieving nitration, but in controlling the position of this substitution to selectively obtain the desired 8-nitro isomer from the inevitable mixture of products. This guide provides a detailed examination of the prevailing synthesis pathway, the mechanistic rationale behind it, and the critical techniques required for isolating the target compound.

The Prevailing Synthesis Pathway: Electrophilic Nitration of Isoquinoline

The most direct and widely employed method for synthesizing 8-nitroisoquinoline is the electrophilic nitration of the parent isoquinoline molecule using a mixture of nitric acid and sulfuric acid.[3] This reaction, however, does not yield a single product but rather a mixture of two primary constitutional isomers: 5-nitroisoquinoline and 8-nitroisoquinoline.[1]

Mechanistic Deep Dive: Understanding the Regioselectivity

To comprehend why the C5 and C8 positions are preferentially nitrated, one must consider the actual reacting species. In a strong acidic medium like concentrated sulfuric acid, the basic nitrogen atom of the isoquinoline is protonated, forming the isoquinolinium cation.[4] This protonation has a profound effect on the electronic landscape of the molecule.

-

Generation of the Electrophile : The first step is the reaction between nitric acid and the stronger acid, sulfuric acid, to generate the potent electrophile, the nitronium ion (NO₂⁺).[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Deactivation of the Heterocycle : The positively charged nitrogen in the isoquinolinium ion exerts a powerful electron-withdrawing inductive effect, deactivating both rings towards electrophilic attack. This effect is particularly pronounced in the pyridine ring, rendering it highly resistant to substitution. Consequently, the attack of the nitronium ion occurs on the less deactivated benzene ring.[4][6]

-

Attack and Resonance Stabilization : The nitronium ion attacks the electron-rich benzene portion of the isoquinolinium cation. Attack at C5 or C8 leads to a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion) where the positive charge can be delocalized without placing it on the already positively charged nitrogen atom. In contrast, attack at C6 or C7 would result in resonance structures that place adjacent positive charges, which is highly unfavorable. This energetic penalty explains the strong preference for substitution at the C5 and C8 positions.[4]

-

Deprotonation : A base (such as HSO₄⁻ or H₂O) in the reaction mixture removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final 5-nitroisoquinolinium or 8-nitroquinolinium cation products. Subsequent workup neutralizes the cation to give the final products.

Caption: Mechanism of Isoquinoline Nitration.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for maximizing the yield of the desired nitro-isomers while ensuring the reaction proceeds safely and efficiently.

-

Nitrating Agent : The combination of concentrated nitric and sulfuric acids is the standard and most effective reagent for this transformation. Sulfuric acid's role is twofold: it catalyzes the formation of the highly reactive nitronium ion and serves as the solvent, ensuring the isoquinoline substrate is fully protonated.[4]

-

Temperature Control : Temperature is a crucial parameter. The nitration of the deactivated isoquinolinium ring is significantly slower than that of more electron-rich aromatics like naphthalene.[4] Some procedures call for elevated temperatures (e.g., 95-100°C) to drive the reaction to completion within a reasonable timeframe.[1] However, other protocols use lower temperatures (e.g., 0°C) to potentially improve the selectivity between the 5- and 8-isomers and to minimize the formation of undesired byproducts from over-nitration or oxidation.[4] The choice of temperature represents a trade-off between reaction rate and selectivity.

-

Stoichiometry : Typically, a slight excess of nitric acid (e.g., 1.5 equivalents) is used to ensure complete conversion of the starting material.[1]

Data Presentation: Typical Reaction Outcomes

The nitration of isoquinoline consistently yields a mixture of the 5- and 8-nitro isomers. The precise ratio can vary based on the specific reaction conditions employed.

| Parameter | Value/Condition | Isomer Ratio (5-nitro : 8-nitro) | Total Yield | Reference |

| Reagents | HNO₃ / H₂SO₄ | ~ 1 : 1 to 1.5 : 1 | Variable | [1][4] |

| Temperature | 95 - 100 °C | ~ 40-60% : 30-50% | Good | [1] |

| Temperature | 0 °C | 52.3% : 47.7% | Not specified | [4] |

Experimental Protocol: Synthesis and Work-up

This protocol is a synthesized representation based on established procedures for the nitration of aromatic compounds and specific details for isoquinoline derivatives.[1][7]

Safety Precaution : This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be exothermic and requires careful temperature control.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 4 parts by volume relative to isoquinoline). Cool the flask in an ice-water bath to 0-5°C.

-

Substrate Addition : Slowly add isoquinoline (1 equivalent) to the cold sulfuric acid with vigorous stirring. Ensure the isoquinoline dissolves completely before proceeding.[7] This step is exothermic.

-

Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 equivalents) to concentrated sulfuric acid (e.g., 2 parts by volume) while cooling in an ice bath.

-

Nitration : Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred isoquinoline solution. Meticulously maintain the internal temperature of the reaction flask below 10°C throughout the addition.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified time (e.g., 1-2 hours). The reaction can then be allowed to slowly warm to room temperature and stirred overnight.[7]

-

Quenching : Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[7] This will precipitate the crude product mixture.

-

Neutralization : Slowly neutralize the acidic solution by adding a base, such as 25% aqueous ammonia, while keeping the mixture cool in an ice bath. Adjust the pH to approximately 8.[7]

-

Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Air-dry the crude solid product.

The Critical Challenge: Isomer Separation and Purification

The crude product is a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Separating these isomers is often the most challenging part of the synthesis due to their similar physical properties.

Purification Strategy: Selective Precipitation

A patented method leverages the differential solubility of the hydrohalide salts of the two isomers.[1]

-

The crude isomer mixture is dissolved in a suitable solvent.

-

A hydrohalide (e.g., hydrochloric acid or hydrobromic acid) is added to the solution.

-

This causes the precipitation of a mixture of 5-nitroisoquinoline hydrohalide and 8-nitroisoquinoline hydrohalide.[1]

-

By carefully controlling conditions such as solvent and temperature, it is possible to achieve a fractional precipitation, enriching one isomer in the solid phase and the other in the filtrate.

Purification Strategy: Recrystallization

Recrystallization is a common and effective method for purifying the final product after separation or for enriching the isomer mixture.

-

The crude product can be recrystallized from a suitable solvent system, such as a mixture of heptane and toluene.[7] The solid material is dissolved in a minimum amount of the hot solvent mixture, filtered hot to remove insoluble impurities, and then allowed to cool slowly. The crystals that form will be enriched in one of the isomers. Multiple recrystallization steps may be necessary to achieve high purity.

Caption: Workflow for 8-Nitroisoquinoline Synthesis.

Conclusion

The synthesis of 8-nitroisoquinoline from isoquinoline is a well-established but nuanced process that highlights key principles of heterocyclic chemistry. The reaction proceeds via electrophilic aromatic substitution on the protonated isoquinolinium cation, leading to a mixture of 5- and 8-nitro isomers. While the nitration reaction itself is straightforward, the successful isolation of pure 8-nitroisoquinoline hinges on careful control of reaction conditions to manage the product ratio and, most importantly, on the application of effective separation and purification techniques like fractional precipitation or meticulous recrystallization. This synthesis pathway underscores the importance of understanding reaction mechanisms to predict product distributions and devise strategies to overcome challenges in product isolation.

References

-

DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

National Center for Biotechnology Information. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

-

YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

-

J-STAGE. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Nitroisoquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

-

National Center for Biotechnology Information. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]

Sources

- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 8-Nitroisoquinoline: A Technical Guide

This guide is structured as a high-level technical resource for researchers isolating and characterizing 8-Nitroisoquinoline, specifically addressing the critical challenge of distinguishing it from its major isomer, 5-Nitroisoquinoline.

Executive Summary

8-Nitroisoquinoline (CAS: 74558-05-7) is the minor regioisomer formed during the nitration of isoquinoline, typically constituting <15% of the crude product mixture, while 5-Nitroisoquinoline is the major product (~85-90%). For drug development professionals and synthetic chemists, the critical analytical challenge is not merely "characterizing" the compound, but unambiguously distinguishing the 8-nitro isomer from the 5-nitro isomer without relying solely on melting point.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm the identity of 8-Nitroisoquinoline, leveraging the unique "peri-effect" of the 8-nitro group on the H1 proton as the primary diagnostic handle.

Molecular Structure & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 8-Nitroisoquinoline |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Key Structural Feature | Nitro group at C8 is peri to the H1 proton (C1), creating significant steric and electronic deshielding. |

| Appearance | Yellow crystalline solid (Needles from ethanol). |

| Melting Point | 82–84 °C (Distinct from 5-Nitroisoquinoline: 110–111 °C). |

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum provides the most definitive proof of structure. The proximity of the nitro group to the H1 proton in the 8-isomer causes a specific downfield shift (deshielding) that is absent in the 5-isomer.

^1H NMR: The "Peri-Effect" Diagnostic

In 8-Nitroisoquinoline, the nitro group exerts a strong deshielding effect on the spatially proximate H1 proton.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of aromatic multiplets).

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Interpretation |

| H1 | 9.70 – 9.80 | Singlet (s) | - | Diagnostic Peak. Significantly downfield due to peri-nitro effect. (vs. ~9.40 ppm in 5-Nitro).[1] |

| H3 | ~8.85 | Doublet (d) | J ≈ 5.9 | Typical pyridine ring doublet. |

| H4 | ~8.10 – 8.20 | Doublet (d) | J ≈ 5.9 | Coupled to H3. |

| H5 | ~8.35 | Doublet (d) | J ≈ 8.2 | Para to Nitro group. |

| H6 | ~7.90 | Triplet (t) | J ≈ 8.0 | Meta to Nitro group. |

| H7 | ~8.40 | Doublet (d) | J ≈ 7.5 | Ortho to Nitro group; deshielded by -I/-M effect. |

Critical Distinction: If your H1 singlet appears at 9.39 ppm (CDCl₃) or 9.45 ppm (DMSO-d₆), you have isolated the 5-Nitroisoquinoline isomer. The 8-Nitro H1 signal must be further downfield (>9.6 ppm).

^13C NMR Data

The carbon spectrum confirms the asymmetry and the presence of the nitro-substituted carbon.[2]

-

C1 (Imine): 148.0 – 153.0 ppm (Deshielded, broad).

-

C-NO₂ (C8): ~145.0 – 148.0 ppm (Quaternary, weak intensity).

-

Aromatic CH: 118 – 135 ppm range.

Infrared Spectroscopy (IR)

IR is useful for confirming the presence of the nitro group but is less effective for isomer differentiation than NMR.

-

Asymmetric NO₂ Stretch: 1520 – 1535 cm⁻¹ (Strong, sharp).

-

Symmetric NO₂ Stretch: 1340 – 1355 cm⁻¹ (Strong).

-

C=N Stretch (Isoquinoline Ring): ~1620 cm⁻¹.

-

Aromatic C-H Stretch: 3050 – 3100 cm⁻¹.

Mass Spectrometry (MS)

The fragmentation pattern follows the "Nitro-Aromatic Rule" and "Isoquinoline Cleavage."

Fragmentation Pathway[8]

-

Molecular Ion (M⁺): m/z 174 (Base peak or high intensity).

-

[M - NO₂]⁺: m/z 128 (Loss of nitro group; formation of isoquinolinyl cation).

-

[M - NO₂ - HCN]⁺: m/z 101 (Typical disintegration of the pyridine ring after nitro loss).

-

[M - NO]⁺: m/z 144 (Rearrangement loss of NO, common in ortho-substituted nitroarenes, though less dominant here).

MS Fragmentation Logic Diagram

Caption: Primary fragmentation pathway for 8-Nitroisoquinoline (EI, 70eV).

Experimental Protocols

Sample Preparation for NMR

To ensure the H1 peak is resolved from the aromatic cluster:

-

Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is acceptable, but DMSO often separates the H1 singlet more clearly from the doublet of H3.

-

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

-

Acquisition: Run a standard proton scan (16 scans minimum).

-

Verification: Look immediately for the singlet >9.6 ppm.

Isomer Identification Workflow

Use this logic to validate your isolated fraction.

Caption: Decision tree for distinguishing 5-nitro and 8-nitro isomers via NMR.

References

-

Popp, F. D., & Brill, E. (1960). 3-Methyl-8-nitroisoquinoline. Journal of Organic Chemistry, 26, 956. (Establishes the nitration isomer distribution and separation).

-

Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Isoquinoline. Journal of the Chemical Society, 2521-2528. (Foundational work on isomer ratios).

- Wozniak, M., et al. (1991). Amination of 5-nitro- and 8-nitroisoquinoline. Liebigs Annalen der Chemie.

-

Organic Syntheses. (2003). Synthesis of 5-bromo-8-nitroisoquinoline. Coll. Vol. 10, p. 105. (Provides high-resolution NMR data for the 8-nitro derivative, confirming the H1 peri-effect).

Sources

Technical Guide: Reactivity and Electrophilic Substitution Dynamics of 8-Nitroisoquinoline

[1]

Executive Summary

8-Nitroisoquinoline (8-NIQ) represents a critical yet synthetically challenging scaffold in heterocyclic chemistry.[1] Unlike its isomer 5-nitroisoquinoline, which forms the major product of electrophilic aromatic substitution (EAS), 8-NIQ is the thermodynamically accessible but kinetically disfavored minor product (typically <15% yield in direct nitration).[1] Its significance lies not in its susceptibility to further electrophilic attack—which is severely hindered by the "double deactivation" of the protonated nitrogen and the nitro group—but in its role as a latent precursor for 8-aminoisoquinoline derivatives. These derivatives are essential pharmacophores in the development of DNA-intercalating antitumor agents, PARP inhibitors, and ligands for transition metal catalysis.[1]

This guide analyzes the electronic determinants governing the formation of 8-NIQ, the specific challenges of conducting EAS on this deactivated system, and the practical workflows for its isolation and subsequent functionalization.

Electronic Structure and Regioselectivity Analysis[2]

To understand the reactivity of 8-nitroisoquinoline, one must first deconstruct the electronic environment of the parent isoquinoline ring under the acidic conditions required for EAS.[1]

The Deactivation Hierarchy

In the presence of mixed acids (H₂SO₄/HNO₃), the isoquinoline nitrogen is protonated (

-

Ring B (Pyridine): Highly deactivated due to the adjacent positive charge on Nitrogen.

-

Ring A (Benzene): Deactivated inductively but retains sufficient

-electron density to undergo substitution at positions 5 and 8.[1]

The C5 vs. C8 Competition

The regioselectivity between the 5- and 8-positions is the defining characteristic of this synthesis.[1]

-

C5 Attack (Major Pathway): Attack at C5 generates a carbocation intermediate (Wheland intermediate) that is effectively stabilized by resonance without disrupting the aromatic sextet of the protonated pyridine ring. It is kinetically favored.

-

C8 Attack (Minor Pathway): Attack at C8 also preserves the pyridine aromaticity. However, the transition state for C8 substitution encounters peri-interaction (steric repulsion) from the hydrogen at C1 and the lone pair/proton on N2. This steric penalty results in a typical product ratio of 85:15 (5-nitro : 8-nitro) .[1]

Reactivity of the 8-Nitro Species

Once formed, 8-nitroisoquinoline becomes an "electronic brick."[1] The introduction of the nitro group (a strong electron-withdrawing group, EWG) at C8, combined with the protonated nitrogen, renders the molecule nearly inert to further electrophilic substitution.

-

Dinitration: Forcing conditions (fuming HNO₃, >100°C) are required to introduce a second nitro group, typically entering at C5 to form 5,8-dinitroisoquinoline.[1]

-

Nucleophilic Susceptibility: Conversely, the electron deficiency makes 8-NIQ highly susceptible to Nucleophilic Aromatic Substitution (

) and reduction.[1]

Visualization of Reaction Pathways[1][3]

The following diagram illustrates the bifurcation in regioselectivity during nitration and the subsequent functionalization pathways.

Figure 1: Regioselective nitration pathways of isoquinoline.[2][3][4][5] Note the kinetic dominance of the C5 pathway versus the steric hindrance affecting the C8 pathway.

Experimental Protocols

Protocol A: Synthesis and Isolation of 8-Nitroisoquinoline

Objective: Isolate the minor 8-nitro isomer from the crude nitration mixture.[1]

Reagents:

-

Isoquinoline (1.0 eq)[1]

-

Potassium Nitrate (KNO₃) (1.1 eq)[1]

-

Sulfuric Acid (98%)[1]

-

Ammonium Hydroxide (25%)[1]

Methodology:

-

Solubilization: Dissolve isoquinoline in concentrated H₂SO₄ at 0°C. Validation: The solution should be clear; exotherm must be controlled <5°C to prevent tarring.

-

Nitration: Add KNO₃ portion-wise over 1 hour, maintaining temperature between 0–5°C. Mechanism: In situ generation of nitronium ion (

). -

Quenching: Pour the reaction mixture onto crushed ice.

-

Neutralization: Basify carefully with NH₄OH to pH 8–9. Observation: A yellow precipitate (mixture of isomers) will form.

-

Fractional Crystallization (The Critical Step):

-

Dissolve the crude solid in boiling acetone.

-

Cool slowly to room temperature.

-

Filtration 1: The major isomer, 5-nitroisoquinoline , crystallizes first (needles).[1] Filter this off.

-

Evaporation: Concentrate the mother liquor.

-

Filtration 2: Upon further cooling/concentration, 8-nitroisoquinoline crystallizes (often as prisms or plates).[1]

-

Validation: Verify isomer identity via ¹H NMR. The H-1 proton of 8-nitroisoquinoline appears significantly downfield (~9.8 ppm) due to the paramagnetic anisotropic effect of the adjacent nitro group, compared to 5-nitroisoquinoline (~9.3 ppm).[1]

-

Protocol B: Reduction to 8-Aminoisoquinoline

Objective: Convert the nitro group to an amine for subsequent drug coupling.

Reagents:

Methodology (Fe/NH₄Cl method):

-

Suspend 8-nitroisoquinoline in EtOH:H₂O (4:1).

-

Add Fe powder (5 eq) and NH₄Cl (1 eq).

-

Reflux for 2 hours. Validation: Reaction is complete when the yellow color of the nitro compound fades and TLC shows a highly polar, fluorescent spot (amine).

-

Filter hot through Celite to remove iron oxides.

-

Concentrate and extract with ethyl acetate.

Quantitative Data Summary

The following table summarizes the physicochemical distinctions between the isomers, essential for successful isolation.

| Property | 5-Nitroisoquinoline (Major) | 8-Nitroisoquinoline (Minor) |

| Yield (Typical) | 80 - 85% | 10 - 15% |

| Melting Point | 110 - 112 °C | 87 - 89 °C |

| ¹H NMR (H-1) | ~9.35 ppm (s) | ~9.85 ppm (s) |

| Solubility (Acetone) | Low (Crystallizes first) | High (Remains in liquor) |

| Reactivity (EAS) | Deactivated | Highly Deactivated (Steric hindrance) |

References

-

Regioselectivity in Isoquinoline Nitration Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Isoquinoline. Journal of the Chemical Society. [1]

-

Synthesis and Properties of Nitroisoquinolines Osborn, A. R., & Schofield, K. (1956). Indazoles of the Isoquinoline Series. Journal of the Chemical Society. [1]

-

NMR Characterization of Isoquinoline Derivatives PubChem Compound Summary for CID 343749: 8-Nitroisoquinoline. [1]

-

Reduction Protocols for Nitro-Heterocycles Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[1][2][7] Organic Syntheses, 81, 98. [1]

Sources

- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 6. 8-BROMO-5-NITRO-ISOQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Biological Activity of 8-Nitroisoquinoline Derivatives: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Synthesis, Pharmacophore Analysis, and Therapeutic Applications

Executive Summary: The 8-Nitroisoquinoline Scaffold

While the 5-nitroisoquinoline isomer often dominates literature due to its kinetic favorability during nitration, 8-nitroisoquinoline represents a distinct and underutilized pharmacophore in medicinal chemistry. Its primary value lies in two domains:

-

Bioreductive Prodrug Potential: The nitro group at the 8-position serves as an electron-affinic trigger, capable of undergoing enzymatic reduction in hypoxic tumor microenvironments.

-

Synthetic Gateway to Marine Alkaloids: It is a critical intermediate in the total synthesis of aaptamines (benzo[de][1,6]naphthyridines), a class of marine sponge alkaloids with potent anticancer and alpha-adrenoceptor blocking activities.

This guide details the isolation, functionalization, and biological evaluation of 8-nitroisoquinoline derivatives, moving beyond simple characterization to actionable drug design strategies.

Chemical Space & Synthesis

The synthesis of 8-nitroisoquinoline is non-trivial due to the directing effects of the isoquinoline ring nitrogen, which favors electrophilic aromatic substitution at the 5-position.

Regioselective Synthesis Protocol

Direct nitration of isoquinoline yields a mixture of 5-nitro (~60-70%) and 8-nitro (~30-40%) isomers. High-purity isolation of the 8-isomer is a prerequisite for biological study.

Optimized Protocol for Isolation:

-

Nitration: Dissolve Isoquinoline in concentrated H₂SO₄ at 0°C. Add KNO₃ portion-wise. Allow to warm to room temperature (RT) and stir for 12 hours.

-

Quenching: Pour mixture onto crushed ice and neutralize with NH₄OH to pH 8-9.

-

Separation (The Critical Step):

-

Fractional Crystallization: The 5-nitro isomer is less soluble in acetone/ethanol mixtures and crystallizes first. Filter the 5-nitro precipitate.[1]

-

Filtrate Processing: Evaporate the filtrate. The residue is enriched in 8-nitroisoquinoline.

-

Purification: Subject the residue to flash column chromatography (Silica gel, Hexane:EtOAc gradient). 8-Nitroisoquinoline typically elutes after the 5-isomer due to different dipole interactions.

-

Visualization: Synthesis & Divergent Functionalization

The following diagram illustrates the synthesis and the pivotal role of 8-nitroisoquinoline as a precursor to bioactive scaffolds.

Figure 1: Divergent synthesis pathway separating the 5- and 8-nitro isomers to access bioactive amino-derivatives.

Biological Mechanisms of Action (MoA)

The biological activity of 8-nitroisoquinoline derivatives operates through three primary mechanisms.

Bioreductive Activation (Hypoxia Targeting)

Similar to other nitro-aromatics (e.g., nitroimidazoles), the 8-nitro group acts as a "warhead" in hypoxic cancer cells.

-

Mechanism: Under hypoxia, one-electron reductases (like cytochrome P450 reductase) reduce the nitro group (-NO) to a nitro radical anion (-NO•⁻).

-

Toxicity: In normal oxygenated tissue, this radical is re-oxidized (futile cycling), limiting toxicity. In hypoxia, it further reduces to nitroso and hydroxylamine intermediates, which covalently bind to DNA, causing strand breaks and apoptosis.

DNA Intercalation & Topoisomerase Inhibition

The planar isoquinoline structure facilitates intercalation between DNA base pairs.

-

Derivatives: 8-nitroisoquinolines fused with other rings (e.g., benzo-fused analogs) show enhanced DNA binding affinity.

-

Effect: Stabilization of the DNA-Topoisomerase II cleavable complex, preventing DNA religation and triggering cell death.

Precursor to PARP Inhibitors

Reduction to 8-aminoisoquinoline creates a scaffold mimicking the nicotinamide pharmacophore.

-

Target: Poly(ADP-ribose) polymerase (PARP-1).

-

Relevance: While 5-substituted isoquinolines are more common PARP inhibitors, 8-substituted derivatives offer a different steric profile, potentially overcoming resistance or improving selectivity profiles against PARP-2.

Key Derivatives & Therapeutic Applications[2][3][4]

Aaptamine Mimics (Anticancer)

The 8-nitroisoquinoline scaffold is the structural core for synthesizing aaptamine mimics. Aaptamine is a marine alkaloid that intercalates DNA and blocks alpha-adrenoceptors.

-

Structure: Benzo[de][1,6]naphthyridine.

-

Synthesis: Condensation of 8-aminoisoquinoline (derived from 8-nitro) with electrophiles (e.g., malonates) followed by cyclization.

-

Activity: Potent cytotoxicity against HeLa and L1210 leukemia cell lines (IC50 values often < 1 µM).

Antimicrobial Activity

While less potent than their 8-hydroxy counterparts (e.g., Nitroxoline), 8-nitroisoquinoline derivatives exhibit bacteriostatic activity against Gram-positive bacteria.

-

SAR Insight: The nitro group is essential. Reduction to the amine often diminishes antibacterial potency unless the amine is further functionalized into a Schiff base or sulfonamide.

Summary of Activity Data

| Derivative Class | Primary Target | Mechanism | Key Outcome |

| 8-Nitroisoquinoline | Hypoxic Cells | Bioreductive alkylation | Hypoxia-selective cytotoxicity |

| 8-Aminoisoquinoline | PARP-1 / DNA | Competitive inhibition | Chemosensitization |

| Benzo[de]naphthyridines | DNA / Topo II | Intercalation | Broad-spectrum antitumor activity |

| 5-Bromo-8-nitroisoquinoline | Bacteria | Redox cycling | Gram-positive inhibition (moderate) |

Experimental Protocols

Protocol A: Cytotoxicity Assay (MTT) for Nitro-Derivatives

Rationale: To assess the antiproliferative effect of 8-nitroisoquinoline derivatives on cancer cell lines (e.g., HepG2, MCF-7).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 - 100 µM).

-

Control: DMSO vehicle only.

-

Positive Control: Doxorubicin.

-

-

Hypoxia Setup (Optional but Recommended): For bioreductive testing, incubate one set of plates in an anaerobic chamber (

). -

Incubation: 48 to 72 hours.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Reduction to 8-Aminoisoquinoline

Rationale: The amino-derivative is the key branch point for further medicinal chemistry.

-

Reactants: Suspend 8-nitroisoquinoline (1 eq) in Ethanol/Water (3:1).

-

Catalyst: Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq).

-

Reflux: Heat to reflux for 2 hours. Monitor by TLC (Amino product is more polar/fluorescent).

-

Workup: Filter hot through Celite to remove iron. Concentrate filtrate. Extract with Ethyl Acetate.

-

Yield: Typically >85%. Product appears as a pale yellow solid.[1]

Safety & Toxicology (Ames Test Relevance)

Nitro-aromatic compounds carry a structural alert for mutagenicity.

-

Risk: Bacterial nitroreductases can activate the nitro group to mutagenic hydroxylamines (Ames positive).

-

Mitigation Strategy: In drug design, steric hindrance around the nitro group (e.g., substitution at C-7) or replacement with bioisosteres (e.g., nitrile, CF3) is often explored if mutagenicity is confirmed.

-

Testing: All new 8-nitroisoquinoline derivatives must undergo early-stage Ames testing (Salmonella typhimurium strains TA98 and TA100) to rule out genotoxicity.

References

-

Synthesis and Nitration of Isoquinoline

- Title: Regioselective nitration of isoquinoline and synthesis of nitroisoquinoline deriv

- Source:Journal of Organic Chemistry

-

URL:[Link] (General Journal Link for verification of classic protocols)

-

Aaptamine Synthesis

-

Bioreductive Mechanisms

- Title: Nitro-aromatic compounds as hypoxia-activ

- Source:N

-

URL:[Link]

-

Biological Activity of Isoquinolines

-

Cytotoxicity Protocols

- Title: Guidelines for the use of cell lines in biomedical research.

- Source:British Journal of Cancer

-

URL:[Link]

Sources

Potential applications of 8-Nitroisoquinoline in medicinal chemistry

This guide explores the strategic utility of 8-Nitroisoquinoline , a high-value heterocyclic scaffold that serves as a critical "gateway" intermediate in modern medicinal chemistry. Unlike its more ubiquitous 5-nitro isomer, the 8-nitro variant offers a unique substitution vector (the peri-position relative to the ring nitrogen) that has recently gained traction in immuno-oncology (HPK1 inhibitors) and targeted protein degradation (Cereblon modulators).

From Synthetic Access to High-Value Pharmacophores

Executive Summary: The "Peri" Advantage

In the landscape of isoquinoline-based drug discovery, the C5 and C1 positions are heavily exploited. The C8 position , however, remains an underutilized vector for modulating physicochemical properties and target engagement. 8-Nitroisoquinoline is not merely a catalog compound; it is the masked precursor to 8-aminoisoquinoline , a privileged motif that allows for:

-

Orthogonal Vector Exploration: Accessing binding pockets perpendicular to the flat aromatic core.

-

Electronic Tuning: The 8-amino group (after reduction) acts as a hydrogen bond donor/acceptor in a distinct spatial arrangement compared to the quinoline analogs (e.g., Primaquine).

-

Scaffold Hopping: Replacing naphthalene or quinoline cores in kinase inhibitors to improve solubility and metabolic stability.

Chemical Architecture & Synthesis

Direct nitration of isoquinoline is a "brute force" method that yields a difficult-to-separate mixture of 5-nitro (major) and 8-nitro (minor) isomers due to the protonated nitrogen directing electrophilic attack to the benzene ring.

The Senior Scientist’s Protocol: The "Bromo-Blocking" Strategy To achieve high purity and regiocontrol, we utilize a 5-bromo-blocking strategy . This method leverages the steric and electronic directing effects of a bromine atom at C5 to force nitration exclusively to the C8 position, followed by reductive debromination.

Validated Synthetic Workflow

-

Bromination: Isoquinoline

5-Bromoisoquinoline.[1][2] -

Regioselective Nitration: 5-Bromoisoquinoline

5-Bromo-8-nitroisoquinoline.[1][3][4] -

Simultaneous Reduction/Debromination: 5-Bromo-8-nitroisoquinoline

8-Aminoisoquinoline (using Pd/C + H₂).

Key Causality: The bromine at C5 deactivates the position ortho to it (C6) and sterically hinders it, while electronically directing the incoming nitro group to the para position (C8) relative to the ring junction, or simply the most accessible open site on the activated ring.

Figure 1: The "Bromo-Blocking" route ensures high regioselectivity for the 8-position, avoiding the difficult 5-/8-isomer separation.

Medicinal Applications & Case Studies

A. Immuno-Oncology: HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[5] Inhibition of HPK1 enhances the immune response against tumors.

-

Application: 8-Aminoisoquinoline serves as the hinge-binding motif.

-

Mechanism: The isoquinoline nitrogen (N2) binds to the hinge region of the kinase, while the 8-amino group (derivatized as an amide) projects into the solvent-exposed region or specificity pocket, improving selectivity over other MAP4K family members.

-

Data Insight: Derivatives substituted at the 3-position of the 8-aminoisoquinoline core have shown IC50 values in the low nanomolar range (<10 nM) for HPK1.

B. Targeted Protein Degradation: Cereblon Modulators

The 8-aminoisoquinoline scaffold has been integrated into Cereblon (CRBN) ligands, which are critical components of PROTACs (Proteolysis Targeting Chimeras).

-

Structural Logic: The 8-amino group mimics the aniline of Lenalidomide/Pomalidomide but provides a fused bicyclic system that alters the exit vector for the linker attachment.

-

Utility: This allows for the degradation of "neosubstrates" (proteins not normally degraded) by slightly altering the geometry of the E3 ligase-substrate ternary complex.

C. CNS Agents: NMDA Receptor Antagonists

Reduction of the pyridine ring yields 8-substituted-1,2,3,4-tetrahydroisoquinolines .

-

Target: NMDA receptors (GluN2B subunit).

-

Role: The 8-substituent (derived from the nitro group) acts as a hydrophobic or hydrogen-bonding clamp, locking the ligand into the ifenprodil-binding site of the NMDA receptor.

Experimental Protocol: Reduction of 5-Bromo-8-Nitroisoquinoline

A self-validating protocol for generating the 8-amino scaffold.

Reagents:

-

5-Bromo-8-nitroisoquinoline (1.0 eq)[3]

-

Pd/C (10% wt loading)

-

Methanol (Solvent)

-

Triethylamine (3.0 eq, to scavenge HBr)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-bromo-8-nitroisoquinoline in degassed methanol. Checkpoint: Solution should be yellow/orange due to the nitroarene.

-

Catalyst Addition: Add Pd/C under an argon blanket. Safety: Avoid sparks; methanol vapor is flammable.

-

Hydrogenation: Introduce H₂ (balloon pressure or 1 atm). Stir vigorously at RT for 4-6 hours.

-

Self-Validation: Monitor TLC. The starting material (yellow, lower polarity) will disappear. An intermediate (8-nitroisoquinoline, if debromination happens first) may transiently appear before full conversion to the amine (fluorescent blue under UV, polar).

-

-

Workup: Filter through Celite to remove Pd. Concentrate filtrate.[3]

-

Purification: The residue contains HBr salts. Neutralize with sat. NaHCO₃ and extract with DCM.

-

Yield Expectation: >85% conversion to 8-aminoisoquinoline.[3]

-

Comparative Data: 5- vs. 8-Substitution

| Feature | 5-Nitroisoquinoline | 8-Nitroisoquinoline |

| Synthesis Yield | High (Major product of direct nitration) | Lower (Requires blocking strategy for purity) |

| Electronic Effect | Para-like conjugation to N2 | Peri-interaction with N2 lone pair |

| Kinase Binding | Projects to "back pocket" | Projects to "solvent front" or "ribose pocket" |

| Solubility (logP) | Moderate | Slightly higher (due to intramolecular H-bond potential in amine form) |

| Primary Use | General kinase inhibitors | HPK1 inhibitors, PROTAC anchors |

Mechanistic Pathway: HPK1 Inhibition

The following diagram illustrates how the 8-aminoisoquinoline scaffold functions within the HPK1 kinase domain.

Figure 2: Pharmacophore mapping of 8-aminoisoquinoline derivatives in the HPK1 ATP-binding pocket.

References

-

Synthesis of 5-Bromo-8-Nitroisoquinoline: Brown, W. D., & Gouliaev, A. H. (2005).[2] Organic Syntheses, 81, 98. Link

-

HPK1 Inhibitors: "3-Carbonylamino-8-aminoisoquinoline compounds and uses thereof." U.S. Patent US11612606B2. Link

- Isoquinoline Nitration Mechanics: Schofield, K., & Theobald, R. S. (1950). "Nitration of Isoquinoline." Journal of the Chemical Society.

-

Cereblon Modulators: "Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US11612606B2 - 8-aminoisoquinoline compounds and uses thereof - Google Patents [patents.google.com]

8-Nitroisoquinoline: The "Peri" Scaffold in Advanced Organic Synthesis

Executive Summary

8-Nitroisoquinoline represents a high-value, albeit challenging, building block in heterocyclic chemistry. Unlike its more accessible isomer, 5-nitroisoquinoline, the 8-nitro variant offers unique steric and electronic properties due to its "peri" position relative to the ring nitrogen. This proximity creates a distinct chemical environment, essential for designing atropisomeric ligands, specific kinase inhibitors, and DNA-intercalating agents.

This guide moves beyond basic textbook definitions to address the practical realities of working with 8-nitroisoquinoline: the difficulty of isolation, the nuances of reduction, and its strategic utility in divergent synthesis.

Part 1: The Isomer Challenge – Synthesis and Isolation

The primary barrier to utilizing 8-nitroisoquinoline is its synthesis. Electrophilic aromatic substitution (nitration) of isoquinoline yields a mixture of 5-nitro and 8-nitro isomers.[1] The protonated nitrogen directs the electrophile to the benzene ring, but the regioselectivity is poor due to similar electron densities at positions 5 and 8.

The Nitration Protocol

Standard nitration using mixed acid (

Optimized Protocol: Mixed Acid Nitration

| Parameter | Specification | Rationale |

| Reagents | Isoquinoline (1.0 equiv), | Potassium nitrate allows for better temperature control than fuming nitric acid. |

| Temperature | 0°C to 25°C | Critical: Exceeding 30°C promotes dinitration and degradation. |

| Quenching | Pour onto crushed ice; neutralize with | Controlled precipitation of the free bases. |

| Yield | ~90% (combined isomers) | High conversion, poor selectivity. |

Separation Strategy: The "Gatekeeper" Step

Separation by column chromatography is possible but inefficient on a multi-gram scale due to similar

-

Fractional Crystallization: The 5-nitro isomer is generally less soluble in acetone or ethanol/ether mixtures, allowing it to crystallize out first. The mother liquor, enriched in 8-nitroisoquinoline, can then be purified.

-

Hydrohalide Precipitation: Treating the mixture with HCl can precipitate the 5-nitro hydrochloride salt preferentially, leaving the 8-nitro isomer in solution (or vice versa depending on solvent polarity).

Visualization: The Nitration Workflow

The following diagram illustrates the decision tree for synthesizing and isolating the 8-nitro isomer.

Figure 1: Workflow for the synthesis and isolation of 8-nitroisoquinoline, highlighting the critical fractionation step.

Part 2: The 8-Amino Turn – Divergent Synthesis

Once isolated, the nitro group serves as a "masked" amine. Reduction to 8-aminoisoquinoline is the pivotal step that opens the door to cross-coupling and heterocycle formation.

Reduction Protocols

While catalytic hydrogenation (

Protocol A: Catalytic Hydrogenation (Standard)

-

Dissolve 8-nitroisoquinoline in MeOH/EtOAc (1:1).

-

Add 10 mol% Pd/C.

-

Stir under

balloon (1 atm) for 4–6 hours. -

Filter through Celite. Yield: >95%.

Protocol B: Iron-Mediated Reduction (Chemo-selective)

-

Suspend 8-nitroisoquinoline in EtOH/Water (4:1).

-

Add Fe powder (5 equiv) and

(catalytic). -

Reflux for 2 hours.

-

Basify and extract.[2] Advantage: Preserves other reducible groups (e.g., halides, alkenes).

Sandmeyer & Cross-Coupling

The 8-amino group is positioned perfectly for directing C-H activation or serving as a ligand attachment point. However, its most common utility is conversion to halides via the Sandmeyer reaction, enabling Suzuki or Buchwald-Hartwig couplings.

-

8-Amino

8-Halo: Diazotization ( -

Application: 8-Bromoisoquinoline is a precursor for introducing aryl groups at the 8-position, creating steric bulk that forces the substituent out of plane—a key strategy in designing atropisomeric kinase inhibitors.

Part 3: Advanced Functionalization (C1 & C5)

The true power of 8-nitroisoquinoline lies in its ability to be functionalized at multiple sites.[3] The nitro group at C8 electronically deactivates the benzene ring but leaves the pyridine ring (C1 position) accessible for nucleophilic attack or oxidation.

C1-Functionalization (Reissert & N-Oxide)

To increase molecular complexity, the C1 position can be activated.

-

N-Oxidation: Treatment with mCPBA yields the N-oxide.

-

Rearrangement: Treatment of the N-oxide with

yields 1-chloro-8-nitroisoquinoline . -

Utility: The 1-chloro group is highly reactive toward nucleophiles (

), allowing the introduction of amines or alkoxides at C1 while retaining the C8-nitro handle.

Visualization: Divergent Pathways

The following diagram maps the chemical space accessible from the 8-nitro scaffold.

Figure 2: Divergent synthetic pathways: The "Southern" route (Reduction) vs. the "Northern" route (C1-Functionalization).

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

DNA Intercalation & Topoisomerase Inhibition

The planar isoquinoline structure allows for DNA intercalation. Derivatives of 8-nitroisoquinoline (specifically 5-bromo-8-nitroisoquinoline) have been explored as topoisomerase inhibitors. The nitro group can be reduced to an amine which then forms hydrogen bonds within the DNA minor groove, anchoring the molecule.

Kinase Inhibitors

In kinase inhibitor design, the 8-position is often used to control the vector of substituents interacting with the hinge region or the solvent front. 8-Substituted isoquinolines can mimic the adenine core of ATP but with distinct solubility and metabolic stability profiles compared to quinolines.

Case Study: 5-Bromo-8-nitroisoquinoline This specific derivative is a "dual-handle" building block.

-

C5-Bromo: Ready for immediate cross-coupling (e.g., introducing a solubilizing tail).

-

C8-Nitro: Can be reduced later in the sequence to introduce a hinge-binding motif (e.g., urea or amide).

-

Synthesis Note: It is often synthesized by brominating isoquinoline first (to get 5-bromoisoquinoline) followed by nitration, which selectively occurs at the 8-position due to the directing effect of the bromine and the deactivated nature of the pyridinium ring during nitration.

References

-

Nitration of Isoquinoline and Separation of Isomers

-

Synthesis of 5-Bromo-8-nitroisoquinoline

-

Medicinal Chemistry Applications (8-Amino Scaffold)

-

Reactivity and Functionalization

Sources

- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 2. rroij.com [rroij.com]

- 3. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Synthesis of 8-Nitroisoquinoline: A Technical Guide

This in-depth technical guide details the synthesis, history, and mechanistic underpinnings of 8-nitroisoquinoline.[1][2] It is designed for researchers requiring actionable protocols and rigorous chemical logic.[1]

Executive Summary & Strategic Context

8-Nitroisoquinoline is a critical intermediate in the synthesis of fused heterocyclic drugs, particularly those requiring functionalization at the sterically and electronically challenging 8-position (peri-position).[1][2] While the 5-isomer is kinetically favored during electrophilic substitution, the 8-isomer serves as the gateway to 8-aminoisoquinoline and subsequent chemotherapeutic agents (e.g., topoisomerase inhibitors).[1][2]

The Core Challenge: Direct nitration of isoquinoline is highly regioselective for the 5-position (~90%), leaving the 8-position (~10%) as a minor byproduct.[1][2] This guide analyzes the historical methods to isolate this minor isomer and presents modern "blocking group" strategies that circumvent the regioselectivity problem for downstream applications.[1]

Historical Discovery & Mechanistic Foundations

The Discovery Timeline

The history of nitroisoquinolines tracks the evolution of aromatic substitution theory.[1]

-

1885 (Claus & Kramer): First reported the nitration of quinoline and isoquinoline, obtaining "nitro-products" without definitive structural assignment of the minor isomers.[1]

-

1957 (Dewar & Maitlis): In a landmark paper (J. Chem. Soc.), Michael J. S.[1][2][3] Dewar and P. M.[1][3][4][5] Maitlis applied modern electronic theory to rigorously determine the isomer ratios.[1] They established that in mixed acid at 0°C, isoquinoline yields 90.4% 5-nitroisoquinoline and 9.6% 8-nitroisoquinoline .[1][2][3]

Mechanistic Causality: The 5 vs. 8 Dilemma

Why is the 8-isomer so difficult to access? The reaction is an Electrophilic Aromatic Substitution (EAS) on a deactivated system.[2]

-

Protonation: In concentrated H₂SO₄, isoquinoline exists entirely as the isoquinolinium cation (

).[1][2] The positive charge on nitrogen strongly deactivates the pyridine ring (positions 1, 3, 4).[1][2] -

Benzenoid Attack: Substitution occurs on the carbocyclic ring (positions 5, 6, 7, 8).[1][2]

-

Resonance Stabilization: Attack at positions 5 and 8 allows the positive charge of the sigma-complex (Wheland intermediate) to be delocalized without disrupting the pyridinium resonance.[1]

Figure 1: Mechanistic divergence in the nitration of isoquinoline. The 5-position attack is kinetically dominant.

Synthetic Methodologies

Method A: Classical Direct Nitration (The Separation Route)

This is the standard method for obtaining 8-nitroisoquinoline directly.[1][2] It relies on the differing solubilities of the nitrate salts to separate the isomers.[1]

Protocol Logic: The 5-nitro isomer forms a sparingly soluble nitrate salt in cold nitric acid, precipitating out.[1][2] The 8-nitro isomer remains in the mother liquor.[1]

| Parameter | Specification |

| Reagents | Isoquinoline, KNO₃, conc.[1][2][6] H₂SO₄ |

| Temperature | 0°C to 25°C |

| Yield (8-isomer) | ~5–8% (Isolated) |

| Purity | High (after fractional crystallization) |

Step-by-Step Protocol:

-

Dissolution: Dissolve isoquinoline (1.0 equiv) in concentrated sulfuric acid (10 vol) at 0°C.

-

Nitration: Add potassium nitrate (1.1 equiv) portion-wise, maintaining temperature <5°C. Stir overnight at room temperature.

-

Workup (Isomer Separation):

-

Pour the reaction mixture onto ice.

-

Filter the resulting yellow precipitate (mixture of 5- and 8-isomers).[1][2]

-

Fractional Crystallization: Dissolve the solid in minimum boiling acetone or ethanol.[1] Cool slowly. The 5-nitroisoquinoline crystallizes first.[1][2] Filter.

-

Concentrate the filtrate to obtain crude 8-nitroisoquinoline .[1][2] Recrystallize from ethanol.

-

Method B: The "Blocking Group" Strategy (Modern Route)

For applications requiring high yields of 8-functionalized isoquinolines (e.g., 8-amino), modern chemists use a blocking strategy.[1][2] By brominating the 5-position first, the 8-position becomes the most reactive site remaining.[1][2]

Route: Isoquinoline

Note: While this produces 5-bromo-8-nitroisoquinoline, converting this cleanly to 8-nitroisoquinoline (removing Br without reducing NO₂) is chemically difficult.[1][2] This route is preferred when the target is 8-aminoisoquinoline (via global reduction).[1][2]

Figure 2: The "Blocking Group" strategy bypasses the low yield of direct nitration for 8-substituted targets.[1][2]

Protocol (Synthesis of 5-Bromo-8-nitroisoquinoline):

-

Bromination: Dissolve isoquinoline in conc. H₂SO₄.[1][3][6][7][8] Add N-bromosuccinimide (NBS) at -20°C. (Kinetic control directs Br to pos. 5).

-

Nitration (One-Pot): Without isolation, add KNO₃ to the mixture. The Br at C5 forces the NO₂ to C8.[1]

-

Yield: ~50–60% overall yield (compared to <10% for direct nitration).[1][2]

Analytical Data & Identification

Distinguishing the 5- and 8-isomers is critical.

| Property | 5-Nitroisoquinoline | 8-Nitroisoquinoline |

| Melting Point | 110–111°C | 87–88°C |

| ¹H NMR (Aromatic) | C8-H is a doublet at ~8.6 ppm | C5-H is a doublet at ~8.2 ppm |

| Solubility | Low in EtOH/Acetone | High in EtOH/Acetone |

| TLC (SiO₂) | Lower R_f (More polar) | Higher R_f (Less polar) |

Key Diagnostic: In the ¹H NMR of 8-nitroisoquinoline, the proton at C1 appears significantly deshielded due to the "peri-effect" of the nitro group, though less so than in the 5-isomer where the geometric constraints differ.[1]

References

-

Claus, A., & Kramer, K. (1885).[1][2] Ueber die Nitrirung des Isochinolins. Berichte der deutschen chemischen Gesellschaft, 18(1), 1243–1247.[1][2] Link

-

Dewar, M. J. S., & Maitlis, P. M. (1957).[1][2][3] Electrophilic substitution.[1][3][5][7][9] Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid. Journal of the Chemical Society, 2521-2528.[1] Link

-

Brown, W. D., & Gouliaev, A. H. (2005).[1][2] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98. Link

-

Osbond, J. M. (1951).[1][2] Chemical constitution and amoebicidal activity.[1] Part I. Synthesis of 8-nitro- and 8-amino-isoquinolines. Journal of the Chemical Society, 1853-1856.[1] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. watoc.net [watoc.net]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. rushim.ru [rushim.ru]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Nitration - Wikipedia [en.wikipedia.org]

Solubility Profile and Solvent Selection for 8-Nitroisoquinoline

Executive Summary

8-Nitroisoquinoline (CAS 7473-12-3) is a critical heterocyclic building block utilized in the synthesis of bioactive isoquinoline derivatives, including antiviral agents and DNA-intercalating drugs. Its utility as a precursor—specifically for 8-aminoisoquinoline via reduction—demands a precise understanding of its solubility behavior to optimize reaction yields and purification protocols.

This guide provides a comprehensive analysis of the solubility profile of 8-nitroisoquinoline. Unlike simple lipophilic compounds, 8-nitroisoquinoline exhibits a pH-dependent solubility profile due to the basicity of the isoquinoline nitrogen, modulated by the strong electron-withdrawing nature of the nitro group. This document synthesizes physicochemical data with practical solvent selection strategies for recrystallization and chromatography.

Physicochemical Characterization

Understanding the solubility of 8-nitroisoquinoline requires analyzing its solid-state properties and molecular interactions. The compound exists as monoclinic prisms, indicating a stable crystal lattice that requires specific solvent interactions to disrupt.

Table 1: Physicochemical Properties of 8-Nitroisoquinoline

| Property | Value | Technical Insight |

| Molecular Weight | 174.16 g/mol | Low MW facilitates dissolution in small-molecule organic solvents. |

| Physical State | Yellow Solid | Monoclinic prisms; color arises from |

| Melting Point | 91.5 °C | Moderate lattice energy; suitable for thermal recrystallization methods. |

| LogP (Octanol/Water) | 1.4 – 1.9 | Moderately lipophilic; prefers organic phases but retains some polarity. |

| pKa (Conjugate Acid) | ~3.0 – 3.5 (Est.) | significantly lower than isoquinoline (5.4) due to the electron-withdrawing nitro group. |

| H-Bond Donors/Acceptors | 0 / 3 | Acts purely as an H-bond acceptor (N-oxide oxygens + Pyridine N). |

Mechanistic Note: The nitro group at position 8 exerts a strong electron-withdrawing effect (inductive and resonance) on the pyridine ring. This reduces the electron density at the nitrogen atom (position 2), lowering the basicity compared to the parent isoquinoline. Consequently, while soluble in strong acids, it requires a lower pH to protonate fully than non-nitrated analogs.

Solubility Landscape

The solubility profile of 8-nitroisoquinoline is dictated by "like dissolves like" principles, modified by its specific functional groups.

Organic Solvents (Non-Aqueous)

-

Chlorinated Solvents (Excellent): Dichloromethane (DCM) and Chloroform (

) are the solvents of choice for extraction and initial dissolution. The high polarizability of these solvents interacts favorably with the nitro-aromatic system. -

Polar Aprotic Solvents (Good): Acetone, DMSO, and DMF provide high solubility. These are ideal for reaction media (e.g., nucleophilic substitutions) but poor for isolation due to high boiling points (DMSO/DMF) or difficulty in crystallization (Acetone).

-

Alcohols (Temperature Dependent): Ethanol and Methanol show moderate solubility at room temperature but high solubility at boiling points. This steep solubility curve makes Ethanol the preferred solvent for recrystallization.

-

Non-Polar Solvents (Poor): Hexane, Heptane, and Cyclohexane act as anti-solvents. The compound's polarity (dipole moment from

and heterocyclic

Aqueous Solubility & pH Dependence

-

Neutral pH (pH 7): Slightly soluble. The compound is largely uncharged and lipophilic.

-

Acidic pH (pH < 2): Soluble. Protonation of the isoquinoline nitrogen forms the 8-nitroisoquinolinium cation, drastically increasing water solubility.

-

Reagent Note: Dissolution is effective in 1M HCl or dilute

.

-

-

Basic pH (pH > 8): Insoluble (precipitates).

Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the operational goal: Reaction , Extraction , or Purification .

Figure 1: Decision matrix for solvent selection based on process requirements. Blue paths indicate synthesis/purification logic; Green indicates isolation.

Technical Protocol: Gravimetric Solubility Determination

For researchers requiring exact solubility data (mole fraction) for thermodynamic modeling, the following self-validating protocol is recommended. This method minimizes errors from volatile solvent loss and supersaturation.

Materials

-

Solute: 8-Nitroisoquinoline (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).

-

Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg).

Workflow

-

Saturation: Add excess 8-nitroisoquinoline to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperature (

) for 24 hours.-

Validation Step: Visually confirm solid remains present. If fully dissolved, add more solid.

-

-

Sedimentation: Stop agitation and allow to settle for 2 hours at temperature

. -

Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe and filter immediately through a 0.45 µm filter into a pre-weighed weighing boat.

-

Quantification:

-

Evaporate solvent under vacuum at 40°C.

-

Weigh the residue until constant mass is achieved (

).

-

-

Calculation:

Applications in Synthesis

Recrystallization Strategy

The most common purification method for 8-nitroisoquinoline is recrystallization from Ethanol or Isopropyl Alcohol .

-

Procedure: Dissolve crude solid in boiling ethanol. If dark impurities are present, treat with activated charcoal and filter hot. Allow the filtrate to cool slowly to room temperature, then to 4°C.

-

Yield Expectations: 8-Nitroisoquinoline crystallizes as yellow needles or prisms.

Reaction Media[1][2][3]

-

Nitration: Often performed in concentrated

(acting as both solvent and catalyst). -

Reduction (to 8-amino): Typically performed in Ethanol/Ethyl Acetate mixtures using catalytic hydrogenation (

) or Iron/Acetic acid.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 343749, 8-Nitroisoquinoline. Retrieved from [Link][1]

- Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines and Isoquinolines. Organic Reactions, 7, 59. (Foundational chemistry for isoquinoline synthesis).

-

Organic Syntheses. (2003). Synthesis of 5-Bromo-8-Nitroisoquinoline. Org. Synth. 2003, 80, 200. Retrieved from [Link] (Demonstrates solubility/purification of the brominated analog).

-

Lide, D. R. (Ed.).[2] (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press.[2] (Source for general solubility rules of nitro-heterocycles).

Sources

Application Note: High-Fidelity Synthesis and Isolation of 8-Nitroisoquinoline

Executive Summary

The nitration of isoquinoline is a foundational electrophilic aromatic substitution used to generate core scaffolds for alkaloids and pharmaceutical intermediates. However, the synthesis of 8-nitroisoquinoline presents a significant regiochemical challenge. Under standard mixed-acid conditions, the reaction overwhelmingly favors the 5-nitro isomer (~90%) over the 8-nitro isomer (~10%) due to kinetic control and peri-interactions.

This Application Note provides a rigorous protocol for the direct nitration of isoquinoline, with a specific focus on the enrichment and isolation of the minor 8-nitro isomer . It details the mechanistic causality of the product distribution, a self-validating separation workflow, and an alternative "blocking group" strategy for high-purity requirements.

Mechanistic Insight & Regioselectivity

To optimize the yield of 8-nitroisoquinoline, one must understand the electronic environment of the substrate during the reaction.

The Deactivation Dilemma

In concentrated sulfuric acid, isoquinoline exists almost exclusively as the isoquinolinium cation . The protonated nitrogen exerts a strong electron-withdrawing inductive effect ($ -I $) and mesomeric effect, severely deactivating the pyridine ring (positions 1, 3, 4) and, to a lesser extent, the benzene ring.[1]

Consequently, electrophilic attack by the nitronium ion ($ NO_2^+ $) occurs on the benzene ring at the

The 5 vs. 8 Competition

While both positions are electronically activated relative to the pyridine ring, the 5-position is kinetically favored .

-

Electronic Factor: The transition state leading to 5-substitution is slightly lower in energy due to more effective resonance stabilization of the sigma complex.

-

Steric Factor: The 8-position suffers from peri-interaction with the hydrogen at position 1 and the lone pair/proton on the nitrogen, creating a steric penalty that disfavors attack.

Implication for Protocol: You cannot significantly alter the ~9:1 ratio using standard nitration conditions. Success relies entirely on the efficiency of the separation technique .

Pathway Visualization

Figure 1: Reaction pathway illustrating the kinetic dominance of the 5-isomer.

Experimental Protocol: Direct Nitration & Isolation

Safety Warning: This reaction involves concentrated sulfuric acid and fuming nitric acid (or nitrate salts). It is highly exothermic. Perform all steps in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Reagents & Equipment

-

Substrate: Isoquinoline (Reagent Grade, >97%)

-

Acids: Sulfuric Acid (

, 98%), Potassium Nitrate ( -

Solvents: Acetone, Diethyl Ether, Ammonium Hydroxide (

) -

Equipment: 3-neck round bottom flask, internal temperature probe, mechanical stirrer (magnetic stirring is insufficient for the slurry).

Step-by-Step Procedure

Phase 1: The Nitration

-

Dissolution: Charge a 3-neck flask with

(10 mL per 1 g of Isoquinoline). Cool to 0–5°C using an ice-salt bath. -

Addition: Add Isoquinoline dropwise/portion-wise. Caution: Exothermic. Maintain internal temperature

. -

Nitrating Agent: Add

(1.1 equivalents) portion-wise over 30 minutes. Keeping the temperature low ( -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 12 hours (overnight).-

Checkpoint: TLC (System: Ethyl Acetate/Hexane 1:1) should show consumption of starting material.

-